molecular formula C14H10BrNO B8659317 5-(Bromomethyl)-2-phenylbenzo[d]oxazole

5-(Bromomethyl)-2-phenylbenzo[d]oxazole

Cat. No.: B8659317
M. Wt: 288.14 g/mol
InChI Key: IHZPDXMPJXPTPL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromomethyl group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with benzoyl chloride under basic conditions to form 2-phenylbenzoxazole.

    Bromomethylation: The introduction of the bromomethyl group at the 5-position can be achieved through a bromomethylation reaction. This involves the reaction of the benzoxazole derivative with formaldehyde and hydrobromic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-phenylbenzo[d]oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.

    Cyclization: The benzoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction typically results in the formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-phenylbenzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The benzoxazole core can also interact with various receptors and enzymes through non-covalent interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activities.

    5-Chloromethyl-2-phenylbenzoxazole: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-phenylbenzo[d]oxazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

5-(bromomethyl)-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

IHZPDXMPJXPTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-methyl-2-phenylbenzoxazole 55 (1.23 g, 5.8 mmol) and NBS (1.17 g, 6.5 mmol) were dissolved in carbon tetrachloride (20 ml). The mixture was evacuated and flushed with argon. AIBN (ca. 5 mg) was added and the mixture heated at reflux and irradiated with a sun lamp for 3 hrs. The solvent was evaporated under reduced pressure and the residue purified by chromatography to yield 1.18 g of 5-bromomethyl-2-phenylbenzoxazole 56.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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